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molecular formula C14H10BrNO2 B3056608 5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole CAS No. 728-21-2

5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole

Cat. No. B3056608
M. Wt: 304.14 g/mol
InChI Key: LIEUUAXXKPVLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05597890

Procedure details

To a solution of 148 g of potassium hydroxide in 300 ml of anhydrous methanol at 0° C. was added 21.3 g (0.145 mole) of 4-methoxy phenylacetonitrile. The mixture was stirred at 0° C. for 10 min. and then a solution of 25.4 g (0.126 mol) of p-bromo nitrobenzene in 300 ml of tetrahydrofuran and methanol (1:2) was slowly added over a period of 1 h. The deep purple mixture was continuously stirred and maintained at 0°-5° C. during addition. The temperature was then raised to 55° C. using a hot water bath and reaction mixture was stirred for another 3 h. On cooling, the reaction mixture was poured into 1500 ml of water, and the brown precipitate was separated by suction filtration. The product was washed twice with water followed by cold methanol. The yellow solid so obtained was recrystallized twice from methanol to give needle like light yellow crystals. Yield 19.5 g (51%). mp 137.1° C. Anal. calcd. for C14H10NO2Br: c, 55.29; H, 3.31; N, 4.61. Found: C, 54.99; H, 3.14; N, 4.62.
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]#N)=[CH:7][CH:6]=1.[Br:14][C:15]1[CH:20]=C[C:18]([N+:21]([O-])=[O:22])=[CH:17][CH:16]=1.O>CO.O1CCCC1>[CH3:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]2[O:22][N:21]=[C:18]3[CH:17]=[CH:16][C:15]([Br:14])=[CH:20][C:12]=23)=[CH:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
148 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
21.3 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC#N
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
25.4 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
1500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The deep purple mixture was continuously stirred
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 0°-5° C. during addition
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was then raised to 55° C.
CUSTOM
Type
CUSTOM
Details
reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for another 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
the brown precipitate was separated by suction filtration
WASH
Type
WASH
Details
The product was washed twice with water
CUSTOM
Type
CUSTOM
Details
The yellow solid so obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized twice from methanol
CUSTOM
Type
CUSTOM
Details
to give needle like light yellow crystals

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
COC1=CC=C(C=C1)C=1ON=C2C1C=C(C=C2)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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